N1-Methylation Eliminates the Sole Hydrogen Bond Donor: Physicochemical Comparison with 2-Oxo-1H-pyrimidine-5-carbonitrile
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile possesses zero hydrogen bond donors (HBD = 0) due to N1-methylation, whereas the des-methyl analog 2-oxo-1H-pyrimidine-5-carbonitrile (CAS 1753-49-7) carries one HBD at the N1–H position [1]. This is not an incremental difference: the removal of the sole HBD fundamentally alters the compound's hydrogen bonding capacity from donor–acceptor amphoteric to purely acceptor, affecting solubility, crystal engineering, and protein–ligand interaction geometry when the scaffold is deployed in fragment-based campaigns .
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (no exchangeable hydrogen on N1; methyl-substituted) |
| Comparator Or Baseline | 2-Oxo-1H-pyrimidine-5-carbonitrile (CAS 1753-49-7): HBD = 1 (N1–H proton present) |
| Quantified Difference | ΔHBD = 1 (complete elimination of donor functionality) |
| Conditions | PubChem computed descriptors (Cactvs 3.4.6.11); structural confirmation via SMILES: target CN1C=C(C=NC1=O)C#N vs. comparator O=c1[nH]cc(C#N)cn1 |
Why This Matters
For procurement decisions in fragment library design or scaffold functionalization, the absence of an H-bond donor alters the Rule-of-Three compliance profile and predicts distinct solubility and permeability behavior compared to N1–H analogs.
- [1] PubChem. CID 72183137: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile – Computed Properties (HBD = 0). https://pubchem.ncbi.nlm.nih.gov/compound/72183137 (accessed 2026-05-07). View Source
